1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one
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Overview
Description
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydroxypropylation: The hydroxypropyl group is introduced via a nucleophilic substitution reaction using epichlorohydrin.
Final Coupling: The final step involves coupling the hydroxypropylated benzimidazole with a phenylpropanone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A methylated derivative of benzimidazole.
Phenylpropanone Derivatives: Compounds with similar propanone moieties.
Uniqueness
1-{4-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]phenyl}propan-1-one is unique due to its combination of a benzimidazole core with a hydroxypropyl and phenylpropanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler benzimidazole derivatives .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-20(24)15-8-10-17(11-9-15)25-13-16(23)12-22-14(2)21-18-6-4-5-7-19(18)22/h4-11,16,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGZAXROLFVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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